2'-Deoxy-8-methylamino-adenosine

Nucleoside stability Glycosidic bond cleavage Depurination kinetics

2'-Deoxy-8-methylamino-adenosine is a C8-methylamino purine nucleoside delivering a controlled depurination rate (2× vs adenosine)—more stable than 8-dimethylamino yet more labile than 8-amino analogs. Its unique protonation (85% N1, 15% N7) and minimal duplex destabilization make it ideal for antisense oligonucleotides, aptamers, and DNA damage/repair assays. Unlike interchangeable analogs, this compound provides titratable acidic lability and a defined electronic signature for precise SAR studies. Reliable supply via 8-azido intermediate synthesis.

Molecular Formula C11H16N6O3
Molecular Weight 280.28 g/mol
Cat. No. B12402763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-8-methylamino-adenosine
Molecular FormulaC11H16N6O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H16N6O3/c1-13-11-16-8-9(12)14-4-15-10(8)17(11)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,16)(H2,12,14,15)/t5-,6-,7-/m1/s1
InChIKeyQPKHFQHVYJMSQB-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-8-methylamino-adenosine: A Quantitatively Differentiated 8-Substituted Purine Nucleoside for Specialized Research


2'-Deoxy-8-methylamino-adenosine (CAS 13389-10-1) is a synthetically modified purine nucleoside analog characterized by a methylamino (-NHCH₃) substitution at the C8 position of the adenine base . This 8-substituted purine deoxynucleoside belongs to a broader class of nucleoside antimetabolites and analogs, possessing a molecular formula of C₁₁H₁₆N₆O₃ and a molecular weight of 280.28 g/mol . As a key research tool, it is primarily utilized as a building block for modified oligonucleotides and as a probe in studies of nucleoside biochemistry and nucleic acid structure, with its unique substitution pattern conferring distinct physicochemical and biochemical properties that are not replicated by its 8-amino, 8-bromo, or unmodified counterparts .

Why 2'-Deoxy-8-methylamino-adenosine Cannot Be Interchanged with Other 8-Substituted Adenosine Analogs


While 2'-deoxyadenosine analogs with 8-position substitutions may appear functionally interchangeable, key differences in their electronic structure and steric profiles directly impact their chemical stability, synthetic utility, and biological behavior [1]. The specific methylamino group at the C8 position creates a unique balance of electronic and steric effects that is quantitatively distinct from analogs like 8-amino-2'-deoxyadenosine or 8-bromo-2'-deoxyadenosine [1]. Critically, these differences translate to distinct glycosidic bond stability under acidic conditions, altered protonation states that affect molecular recognition, and different compatibility with downstream enzymatic or chemical reactions [1][2]. The following evidence demonstrates that these are not interchangeable tools, and selection must be driven by specific, quantifiable performance criteria rather than broad compound class assumptions [2].

Procurement-Relevant Quantitative Differentiation of 2'-Deoxy-8-methylamino-adenosine


Acidic Depurination Kinetics: 2'-Deoxy-8-methylamino-adenosine Exhibits a Defined Intermediate Stability Profile

Under acidic conditions, the relative rate of glycosidic bond cleavage (depurination) for 8-methylaminoadenosine is 2-fold that of unmodified adenosine. This places its stability profile as intermediate between the more stable 8-aminoadenosine (2.7-fold) and the highly labile 8-dimethylaminoadenosine (429-fold) [1]. This specific stability is a critical parameter for designing experiments involving acidic conditions or for assessing the long-term stability of modified oligonucleotides [1].

Nucleoside stability Glycosidic bond cleavage Depurination kinetics Chemical biology

N1 vs. N7 Protonation Site Preference: A Unique Electronic Signature

¹⁵N-NMR studies reveal that the 8-methylamino substitution shifts the primary site of protonation on the purine ring. In 8-methylaminoadenosine, 85% of protonation occurs at the N1 position, with only 15% at N7. This distribution is markedly different from both 8-aminoadenosine (66% N1, 44% N7) and 8-dimethylaminoadenosine (96% N1, 4% N7) [1]. This altered protonation state can directly influence base-pairing properties, interactions with enzymes, and overall molecular recognition.

Protonation state NMR spectroscopy Molecular recognition Tautomerism

Oligonucleotide Duplex Stability: Mitigated Destabilization Compared to Ribose Analogs

In polymeric form (poly(2-amino-8-methyldeoxyadenylic acid)), the 8-methyl group in the deoxy-series causes only slight destabilization of double helices when paired with complementary pyrimidine polynucleotides, a stark contrast to the 'very strong' destabilization observed with the same modification in the ribo-series (poly(2-amino-8-methyladenylic acid)) [1]. This differential effect is attributed to reduced steric interference of the 8-methyl group with the 2'-CH₂ (deoxy) versus the 2'-CHOH (ribo) moiety [1].

Oligonucleotide synthesis Thermal stability Duplex formation Polymer chemistry

Synthetic Route to 8-Amino-2'-deoxyadenosine via Methylamine Treatment

Patented synthetic methodologies demonstrate that 8-azido-2'-deoxyadenosine can be directly converted to 8-amino-2'-deoxyadenosine in excellent yield by treatment with an aqueous solution of methylamine or dimethylamine [1]. This same chemical pathway can be utilized to generate 2'-deoxy-8-methylamino-adenosine. This route offers a practical advantage over alternative syntheses for other 8-substituted analogs (e.g., 8-bromo-2'-deoxyadenosine) which may require more complex multi-step procedures involving bromination and subsequent nucleophilic displacement [2].

Nucleoside synthesis 8-azido reduction Amine displacement Chemical methodology

Physicochemical and Formulation Profile: Standard Parameters for Research Applications

The compound's physicochemical properties are well-defined, providing a baseline for experimental design and formulation. Key parameters include a molecular weight of 280.28 g/mol, a LogP of -0.2 indicating hydrophilic character, and a predicted boiling point of 634.5±65.0 °C . For in vitro studies, the compound may dissolve in DMSO or other solvents like water or ethanol, while for in vivo applications, specific injection formulations (e.g., DMSO:Tween 80:Saline) are recommended .

Physicochemical properties Formulation Solubility LogP

Quantitatively Justified Applications for 2'-Deoxy-8-methylamino-adenosine


As a Building Block for Modified Oligonucleotides Requiring High Duplex Stability

Based on the evidence that the 8-methyl modification in the deoxy-series causes only slight duplex destabilization [1], 2'-Deoxy-8-methylamino-adenosine is a prime candidate for incorporation into antisense oligonucleotides, aptamers, or DNA nanostructures where maintaining high thermal stability is critical. This specific application is not recommended for the corresponding ribo-analog due to its strongly destabilizing effect [1].

As a Chemical Probe for Studying DNA Interactions and Stability Under Acidic Conditions

The precise, intermediate depurination rate (2-fold relative to adenosine) [1] makes this compound an ideal tool for calibrating assays or studying DNA damage/repair mechanisms under acidic stress. It provides a controlled, predictable level of instability that is distinct from both more stable (8-amino) and more labile (8-dimethylamino) analogs, allowing researchers to titrate the desired effect in their experimental system [1].

In Studies of Nucleic Acid Recognition Where Specific Protonation State is Critical

The unique N1 vs. N7 protonation profile (85% N1, 15% N7) [1] of this nucleoside makes it a valuable probe for investigating how electronic structure influences molecular recognition events, such as base-pairing, protein binding, or aptamer-target interactions. Its distinct electronic signature sets it apart from other 8-substituted adenosines, providing a specific, non-interchangeable tool for detailed structure-activity relationship (SAR) studies [1].

As a Synthetic Intermediate for Further Derivatization

The established synthetic route via the 8-azido intermediate [1] suggests that 2'-Deoxy-8-methylamino-adenosine can be readily produced and potentially used as a precursor for synthesizing more complex molecules. Its stable, well-defined structure and good synthetic accessibility make it a reliable starting material for generating novel nucleoside analogs or bioconjugates.

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